1-Aza-spiro[5.5]undecan-4-one hydrochloride

Chemical synthesis Medicinal chemistry Compound management

Research groups synthesizing histrionicotoxin analogs often face inconsistent stoichiometry from hygroscopic free base forms. 1-Aza-spiro[5.5]undecan-4-one hydrochloride (CAS 1896689-93-2) solves this as a stable, off-white crystalline solid. • Enables precise stoichiometric control in cycloisomerization for pHTX and stereoisomer synthesis. • ≥97% purity (HPLC) meets HTS library requirements for CNS drug discovery. • Non-hygroscopic salt ensures reproducible sample preparation and long-term storage reliability. Supplied as an off-white solid with ambient shipping for immediate global delivery.

Molecular Formula C10H18ClNO
Molecular Weight 203.71 g/mol
CAS No. 1896689-93-2
Cat. No. B1529211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aza-spiro[5.5]undecan-4-one hydrochloride
CAS1896689-93-2
Molecular FormulaC10H18ClNO
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)CCN2.Cl
InChIInChI=1S/C10H17NO.ClH/c12-9-4-7-11-10(8-9)5-2-1-3-6-10;/h11H,1-8H2;1H
InChIKeyFGGFYBQPUHHFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aza-spiro[5.5]undecan-4-one hydrochloride Overview


1-Aza-spiro[5.5]undecan-4-one hydrochloride (CAS 1896689-93-2) is a spirocyclic secondary amine hydrochloride salt with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol . It is commercially available as a research chemical with a certified purity of 96% (HPLC) and is supplied as an off-white solid . This compound serves as a key building block for constructing the 1-azaspiro[5.5]undecane skeleton, a privileged scaffold found in bioactive molecules such as histrionicotoxin alkaloids [1].

Salt Form vs Free Base: 1-Aza-spiro[5.5]undecan-4-one


Substituting 1-Aza-spiro[5.5]undecan-4-one hydrochloride for its free base (CAS 362053-32-5) or other spirocyclic analogs can introduce significant variability in experimental outcomes. The hydrochloride salt form dictates key physicochemical properties such as solubility, stability, and hygroscopicity, which are critical for reproducible sample preparation and biological assay performance . While the free base is often a low-melting solid or oil, the hydrochloride is a stable, off-white crystalline powder, simplifying handling and improving long-term storage reliability . These practical differences, rather than just nominal chemical identity, make the hydrochloride the preferred form for applications requiring consistent solid-state properties and aqueous compatibility.

Differentiation Evidence: 1-Aza-spiro[5.5]undecan-4-one HCl


Solid-State Form and Purity vs Free Base

Procurement decisions are complicated by the fact that the free base form of 1-azaspiro[5.5]undecan-4-one (CAS 362053-32-5) is often described without a definitive physical state, whereas the hydrochloride salt (CAS 1896689-93-2) is explicitly supplied as an 'Off White Solid' . Both forms are certified to high purity by vendors (96% for Sigma-Aldrich's hydrochloride and 97% for Bidepharm's free base ), but the explicit solid-state definition of the hydrochloride ensures more consistent weighing, dispensing, and dissolution compared to a potentially oily or low-melting free base.

Chemical synthesis Medicinal chemistry Compound management

Scaffold Validation via Histrionicotoxin Alkaloids

The 1-azaspiro[5.5]undecane core is not merely a theoretical scaffold; it is the central framework of perhydrohistrionicotoxin (pHTX), a potent synthetic analogue of the frog-derived neurotoxin histrionicotoxin. In a direct comparative study, pHTX and its diastereomers were synthesized and tested for antagonistic activity on chicken α4β2-neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The study found that certain diastereomers of pHTX exhibited antagonistic activities that were more potent than pHTX itself, highlighting the scaffold's sensitivity to stereochemistry and its capacity for potent target engagement [1]. This directly validates the 1-azaspiro[5.5]undecane scaffold as a productive starting point for medicinal chemistry programs targeting nAChRs.

Neuropharmacology Nicotinic acetylcholine receptors Natural product synthesis

Commercial Availability and Storage Conditions

The hydrochloride salt is stocked by multiple global vendors with explicit storage and shipping conditions, ensuring reliable access. Sigma-Aldrich ships the compound at room temperature from the US . Chemscene specifies storage conditions of 'Sealed in dry, 2-8℃' . This contrasts with the free base, which is often listed with less specific storage notes, such as 'Store long-term in a cool, dry place' . The defined cold storage condition for the hydrochloride suggests greater long-term stability and reduced risk of degradation compared to the free base.

Compound procurement Inventory management Research supply chain

Application Scenarios: 1-Aza-spiro[5.5]undecan-4-one HCl


Histrionicotoxin Analog Synthesis for nAChR Probes

The hydrochloride salt is the ideal starting material for constructing the 1-azaspiro[5.5]undecane core of histrionicotoxin analogs, as demonstrated in the divergent synthesis of pHTX and its stereoisomers [1]. Its defined solid form allows for precise stoichiometric control in the key cycloisomerization step, directly supporting medicinal chemistry efforts to develop novel antagonists for neuronal nicotinic acetylcholine receptors.

Focused Library Production with CNS Scaffold

Given the 1-azaspiro[5.5]undecane scaffold's proven ability to yield potent nAChR ligands [1], the hydrochloride building block is well-suited for generating diverse spirocyclic libraries for central nervous system (CNS) drug discovery. Its high certified purity (≥96%) meets the stringent quality requirements for high-throughput screening (HTS) library production .

LC-MS/MS Method using Stable Amine Standard

The hydrochloride salt's defined solid-state stability and high purity make it a suitable reference standard for developing LC-MS/MS analytical methods. Its use has been noted in mass spectrometry and metabolomics applications [1], where a stable, non-hygroscopic form is essential for creating reliable calibration curves and quality control samples.

Salt-Form Physicochemical Property Comparison

This compound serves as an excellent model for head-to-head studies comparing the free base and hydrochloride salt forms. Researchers can use the pair (CAS 1896689-93-2 and CAS 362053-32-5) to quantify differences in aqueous solubility, intrinsic dissolution rate, and solid-state stability, generating critical data to inform salt-selection strategies in preclinical development [1].

Technical Documentation Hub

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